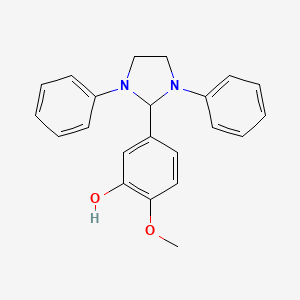
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid is a compound with the molecular formula C6H9F4NO3 and a molecular weight of 219.13 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a fluoromethyl group attached to an oxetane ring, combined with trifluoroacetic acid.
Preparation Methods
The synthesis of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of oxetane with fluoromethylamine under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reaction proceeds efficiently. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not intended for human use, it can be used in preclinical studies to explore its potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can interact with various enzymes and receptors, potentially affecting their activity. The oxetane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid include:
3-(Fluoromethyl)oxetan-3-amine: This compound lacks the trifluoroacetic acid component but shares the fluoromethyl and oxetane structure.
Oxetan-3-amine: This compound lacks the fluoromethyl group but retains the oxetane and amine structure.
The uniqueness of this compound lies in its combination of the fluoromethyl group, oxetane ring, and trifluoroacetic acid, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-(fluoromethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h1-3,6H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCMMAOPWCARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2387695.png)
![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)


![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B2387711.png)
![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)


